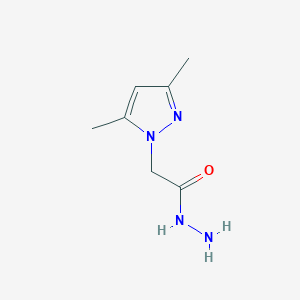
Acetamide, N-(2-chloro-5-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(2-chloro-5-nitrophenyl)- is a chemical compound used in scientific research for its unique properties. It is a nitroaromatic compound with a chloro substituent and is commonly referred to as "NCP." In
Wirkmechanismus
The mechanism of action of Acetamide, N-(2-chloro-5-nitrophenyl)- involves the reduction of the nitro group by nitroreductase enzymes. This reduction results in the formation of a highly reactive intermediate, which can then react with various targets, including DNA and proteins. The exact mechanism of this reaction is still under investigation, but it is believed to involve the formation of reactive oxygen species and other free radicals.
Biochemische Und Physiologische Effekte
Acetamide, N-(2-chloro-5-nitrophenyl)- has been shown to have a range of biochemical and physiological effects, depending on the specific system being studied. In bacteria, it has been shown to induce oxidative stress and DNA damage, leading to cell death. In mammalian cells, it has been used to activate prodrugs and induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory effects in certain models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Acetamide, N-(2-chloro-5-nitrophenyl)- is its high specificity for nitroreductase enzymes, making it a useful tool for studying the role of these enzymes in various systems. Additionally, it is relatively easy to synthesize and has a long shelf life. However, one limitation of using Acetamide, N-(2-chloro-5-nitrophenyl)- is its potential toxicity, which can vary depending on the specific system being studied.
Zukünftige Richtungen
There are several future directions for the use of Acetamide, N-(2-chloro-5-nitrophenyl)- in scientific research. One area of interest is the development of new cancer therapies that utilize nitroreductase activation. Additionally, there is potential for the use of Acetamide, N-(2-chloro-5-nitrophenyl)- in the development of new antibiotics that target bacterial nitroreductase enzymes. Further research is also needed to fully understand the mechanism of action of Acetamide, N-(2-chloro-5-nitrophenyl)- and its potential applications in various systems.
Synthesemethoden
The synthesis of Acetamide, N-(2-chloro-5-nitrophenyl)- involves the reaction of 2-chloro-5-nitroaniline with acetic anhydride in the presence of a catalyst. The reaction is typically carried out under reflux conditions and yields Acetamide, N-(2-chloro-5-nitrophenyl)- as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(2-chloro-5-nitrophenyl)- has been extensively used in scientific research as a tool to study the mechanism of action of various enzymes and proteins. It is commonly used as a substrate for the detection of nitroreductase activity in bacteria and mammalian cells. Additionally, it has been used to study the role of nitroreductase in the activation of prodrugs and the development of cancer therapies.
Eigenschaften
CAS-Nummer |
4031-81-6 |
|---|---|
Produktname |
Acetamide, N-(2-chloro-5-nitrophenyl)- |
Molekularformel |
C8H7ClN2O3 |
Molekulargewicht |
214.6 g/mol |
IUPAC-Name |
N-(2-chloro-5-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H7ClN2O3/c1-5(12)10-8-4-6(11(13)14)2-3-7(8)9/h2-4H,1H3,(H,10,12) |
InChI-Schlüssel |
BUZMXMGVGWIAJH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Kanonische SMILES |
CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Andere CAS-Nummern |
4031-81-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B184149.png)


![N-(4-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B184154.png)








